molecular formula C16H16O3 B6401602 2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261966-14-6

2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6401602
CAS RN: 1261966-14-6
M. Wt: 256.30 g/mol
InChI Key: ZMMMHNOEXYRFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, is an organic compound belonging to the family of aromatic carboxylic acids. It is a white crystalline solid with a melting point of 108-110°C. It is a widely used intermediate in the manufacture of pharmaceuticals, dyes, and fragrances. Its chemical formula is C11H14O3.

Scientific Research Applications

2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of heterocyclic compounds. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. In addition, it has been used as a starting material for the synthesis of various dyes and fragrances.

Mechanism of Action

2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, is an aromatic carboxylic acid. It is believed to act as a weak acid, undergoing protonation in the presence of a strong acid catalyst. The protonated form of the compound is then believed to be capable of forming a variety of derivatives, such as heterocyclic compounds, pharmaceuticals, dyes, and fragrances.
Biochemical and Physiological Effects
2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, has not been studied extensively for its biochemical and physiological effects. However, it is believed to be a weak acid and is not expected to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, in laboratory experiments is its ease of synthesis. It can be synthesized in a two-step reaction using readily available reagents, and the product can be isolated using column chromatography. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Future research on 2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, could focus on developing new synthetic methods for its synthesis. In addition, further research could be conducted to explore its potential applications in the pharmaceutical and fragrance industries. Other potential areas of research could include the study of its biochemical and physiological effects, as well as its potential use as a starting material for the synthesis of heterocyclic compounds.

Synthesis Methods

2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, is synthesized using a two-step reaction. The first step involves the reaction of 3-ethoxyphenol and methylbenzoic acid in the presence of a strong acid catalyst. This reaction yields a mixture of 2-(3-ethoxyphenyl)-6-methylbenzoic acid and 2-(3-ethoxyphenyl)-4-methylbenzoic acid. The second step involves the separation of the two isomers using column chromatography.

properties

IUPAC Name

2-(3-ethoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-13-8-5-7-12(10-13)14-9-4-6-11(2)15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMMHNOEXYRFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC(=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690010
Record name 3'-Ethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261966-14-6
Record name 3'-Ethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.